Direct PKC Inhibition vs. AMG-PC
1-O-Hexadecyl-2-O-methylglycerol (AMG) directly inhibits purified human protein kinase C, whereas its 3-phosphocholine-containing counterpart AMG-PC (1-O-hexadecyl-2-O-methylglycero-3-phosphocholine) is ineffective or markedly less active in the same cell-free assay system [1]. This direct comparison establishes that PKC inhibition is an intrinsic property of AMG, not requiring metabolic conversion or cellular context, and distinguishes AMG mechanistically from its phosphocholine analog [1].
| Evidence Dimension | Inhibition of purified human protein kinase C by diacylglycerol in presence of phosphatidylserine |
|---|---|
| Target Compound Data | AMG (1-O-hexadecyl-2-O-methylglycerol): effective inhibition |
| Comparator Or Baseline | AMG-PC (1-O-hexadecyl-2-O-methylglycero-3-phosphocholine): not effective or much less effective |
| Quantified Difference | Qualitative difference (inhibitory vs. minimal/no inhibition) |
| Conditions | Cell-free assay with highly purified human protein kinase C, diacylglycerol activation, phosphatidylserine present |
Why This Matters
This data confirms AMG as a direct PKC inhibitor suitable for cell-free biochemical assays, whereas AMG-PC requires cellular metabolism to AMG for PKC inhibition, making AMG the appropriate selection for target-based screening and in vitro mechanistic studies.
- [1] van Blitterswijk, W. J., van der Bend, R. L., Kramer, I. M., Verhoeven, A. J., Hilkmann, H., & de Widt, J. (1987). A metabolite of an antineoplastic ether phospholipid may inhibit transmembrane signalling via protein kinase C. Lipids, 22(11), 820-823. View Source
